Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate
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Overview
Description
Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an ester functional group. It is used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been studied for their anticonvulsant and anticholinesterase activities
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to induce changes that could lead to its observed effects . More research is required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Related compounds have been shown to influence various pathways, potentially leading to their observed effects
Result of Action
Structurally similar compounds have been associated with anticonvulsant and anticholinesterase activities , suggesting potential therapeutic applications. More research is required to fully understand the effects of this compound at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including its interactions with transporters or binding proteins and its effects on localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate typically involves the reaction of 2,5-dioxopyrrolidin-3-ylamine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2,5-dioxopyrrolidin-1-yl)amino)acetate
- Methyl 2-((2,5-dioxopyrrolidin-4-yl)amino)acetate
- Methyl 2-((2,5-dioxopyrrolidin-2-yl)amino)acetate
Uniqueness
Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-13-6(11)3-8-4-2-5(10)9-7(4)12/h4,8H,2-3H2,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMLOMCTUNDRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218133-58-4 |
Source
|
Record name | methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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